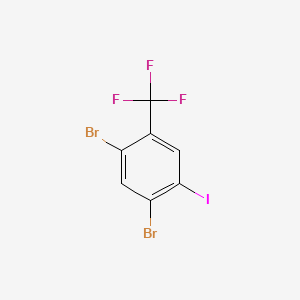
1,5-Dibromo-2-iodo-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dibromo-2-iodo-4-(trifluoromethyl)benzene is an organohalogen compound with the molecular formula C7H2Br2F3I It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, iodine, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-iodo-4-(trifluoromethyl)benzene can be synthesized through a multi-step process involving halogenation and trifluoromethylation reactions. One common method involves the bromination of 2-iodo-4-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1,5-Dibromo-2-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in anhydrous conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Various substituted benzene derivatives depending on the substituent introduced.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Dehalogenated benzene derivatives.
科学研究应用
1,5-Dibromo-2-iodo-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials
作用机制
The mechanism of action of 1,5-dibromo-2-iodo-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound acts as a versatile intermediate, facilitating the formation of various products through substitution, oxidation, and reduction mechanisms. The trifluoromethyl group enhances the compound’s stability and reactivity, while the bromine and iodine atoms provide sites for further functionalization .
相似化合物的比较
Similar Compounds
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 4-Iodobenzotrifluoride
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Uniqueness
1,5-Dibromo-2-iodo-4-(trifluoromethyl)benzene is unique due to the presence of both bromine and iodine atoms along with a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine and iodine atoms provide versatile sites for further functionalization .
属性
分子式 |
C7H2Br2F3I |
|---|---|
分子量 |
429.80 g/mol |
IUPAC 名称 |
1,5-dibromo-2-iodo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Br2F3I/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H |
InChI 键 |
PSJZKSQGBKQZTB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1I)Br)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


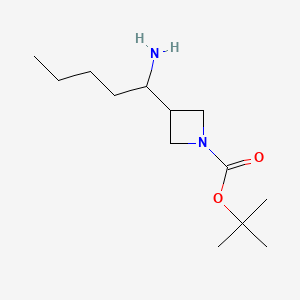
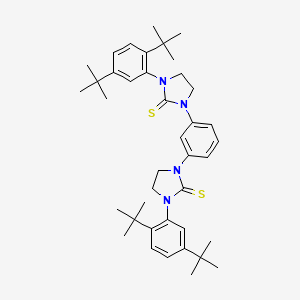

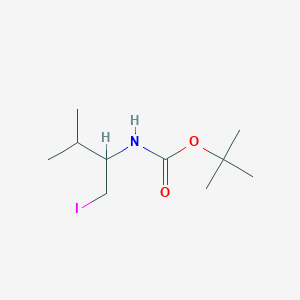
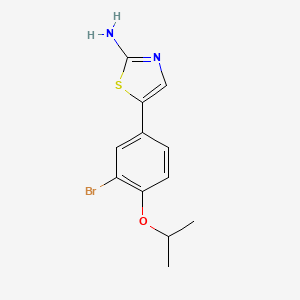
![1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)
![(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B14780111.png)

![2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide](/img/structure/B14780122.png)
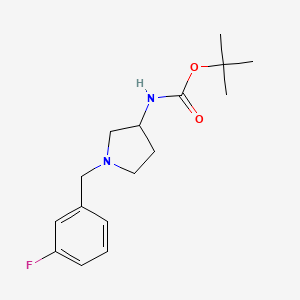
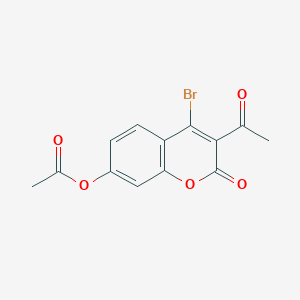

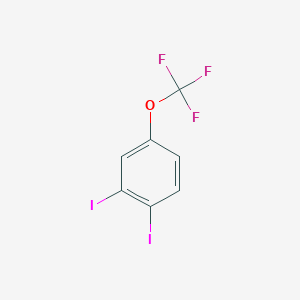
![3,21-Bis(2-ethylhexyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14780154.png)
